molecular formula C12H20N2O2 B6615646 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine CAS No. 1341619-86-0

4-[(dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine

Cat. No.: B6615646
CAS No.: 1341619-86-0
M. Wt: 224.30 g/mol
InChI Key: HFQJRRBYBMSNHB-UHFFFAOYSA-N
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Description

4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine (CAS: 1341619-86-0) is a cyclohexylamine derivative functionalized with a dimethyl-substituted 1,2-oxazole moiety via a methoxy linker. This compound is of interest in medicinal chemistry due to its structural hybridity, combining a conformationally flexible cyclohexylamine core with a heteroaromatic oxazole group.

Properties

IUPAC Name

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-8-12(9(2)16-14-8)7-15-11-5-3-10(13)4-6-11/h10-11H,3-7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQJRRBYBMSNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2CCC(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Chloromethyl Dimethyloxazole

A widely reported method involves reacting 4-(chloromethyl)-4,5-dimethyl-1,2-oxazole with 4-hydroxycyclohexan-1-amine under basic conditions.

Procedure :

  • Protection of cyclohexanamine :

    • 4-Hydroxycyclohexan-1-amine is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in THF (yield: 89%).

  • Ether bond formation :

    • Boc-protected cyclohexanol (1 eq), 4-(chloromethyl)-4,5-dimethyl-1,2-oxazole (1.2 eq), K₂CO₃ (2 eq) in DMF, 80°C, 12 h.

    • Yield: 76% after column chromatography (SiO₂, hexane/EtOAc 3:1).

  • Deprotection :

    • Treatment with 4M HCl in dioxane (rt, 2 h) affords the target amine as hydrochloride salt (purity: ≥95% by HPLC).

Key Data :

ParameterValue
Reaction Temperature80°C
Reaction Time12 h
Isolated Yield (Step 2)76%
Purity (Final Product)≥95%

Mechanistic Insights :
The reaction proceeds via SN2 displacement, where the alkoxide ion attacks the chloromethyl oxazole. Steric hindrance from the dimethyl groups necessitates elevated temperatures for sufficient reactivity.

Mitsunobu Coupling for Stereochemical Control

For stereoselective synthesis, Mitsunobu conditions effectively couple hydroxymethyl dimethyloxazole derivatives with protected cyclohexanols.

Procedure :

  • Oxazole alcohol preparation :

    • 4-(Hydroxymethyl)-4,5-dimethyl-1,2-oxazole synthesized via NaBH₄ reduction of corresponding ester (82% yield).

  • Mitsunobu coupling :

    • Boc-cyclohexanol (1 eq), oxazole alcohol (1.5 eq), PPh₃ (1.8 eq), DIAD (1.8 eq) in THF, 0°C → rt, 24 h.

    • Yield: 68% after purification.

  • Global deprotection :

    • Sequential hydrogenolysis (H₂/Pd-C) and acid hydrolysis yields free amine.

Advantages :

  • Retains configuration at stereocenters.

  • Compatible with acid-sensitive substrates.

Oxazole Ring Construction on Cyclohexane Scaffold

Cyclocondensation of Nitrile Oxide with Diene

A tandem [3+2] cycloaddition approach constructs the oxazole ring directly on a propargyl ether intermediate.

Procedure :

  • Propargylation :

    • 4-Aminocyclohexanol treated with propargyl bromide/K₂CO₃ in acetone (62% yield).

  • Nitrile oxide generation :

    • Hydroxymoyl chloride (from dimethylglyoxime and Cl₂ gas) in situ.

  • Cycloaddition :

    • Propargyl ether (1 eq), nitrile oxide (1.5 eq), Et₃N (2 eq), CH₂Cl₂, 0°C → rt, 6 h.

    • Yield: 58% (cis:trans = 3:1).

Optimization Challenges :

  • Competing dimerization of nitrile oxide requires slow addition.

  • Limited diastereoselectivity necessitates chromatographic separation.

Industrial-Scale Production Considerations

Patent disclosures reveal scaled-up processes focusing on:

  • Cost-effective protecting groups : Benzyl instead of Boc for amine protection.

  • Continuous flow systems :

    • Tubular reactor for nitrile oxide cycloaddition (residence time: 30 min, throughput: 50 kg/day).

  • Crystallization optimization :

    • Target compound recrystallized from ethanol/water (9:1) achieves 99.5% purity.

Analytical Characterization and Quality Control

Critical quality attributes verified via:

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45–1.55 (m, 4H, cyclohexane), 2.30 (s, 6H, CH₃), 3.10 (br s, 1H, NH), 4.15 (d, J=6.8 Hz, 2H, OCH₂).

  • HRMS (ESI+): m/z calcd for C₁₂H₂₀N₂O₂ [M+H]⁺ 225.1598, found 225.1601.

Chromatographic Purity :

MethodColumnRetention TimePurity
HPLC (UV 254 nm)C18, 50% MeOH/H₂O8.2 min95.3%

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityStereocontrol
Nucleophilic Substitution7695HighModerate
Mitsunobu6897MediumHigh
Cycloaddition5890LowLow

Chemical Reactions Analysis

Types of Reactions

4-[(dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxazole ring or other functional groups to their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C₁₂H₁₈N₂O₂
Molecular Weight: 224.30 g/mol
CAS Number: 1341619-86-0

Chemistry

This compound serves as a building block for synthesizing more complex molecules. It is used as a reagent in various organic reactions, particularly in the formation of oxazole derivatives and cyclohexane-based compounds.

Reaction TypeDescription
Oxidation Forms corresponding oxides or oxidized derivatives.
Reduction Converts oxazole rings or other functional groups to reduced forms.
Substitution Undergoes nucleophilic or electrophilic substitutions, replacing functional groups.

Biology

Research has indicated potential biological activities of this compound, including:

  • Antimicrobial properties: Studies have shown efficacy against various bacterial strains.
  • Antifungal effects: Exhibited activity against common fungal pathogens.
  • Anticancer potential: Preliminary investigations suggest it may inhibit cancer cell proliferation.

Case Study: Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound displayed significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Medicine

In the field of medicine, 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine is being explored for:

  • Drug development: Investigated as a candidate for new therapeutic agents targeting specific diseases.
  • Pharmacological studies: Evaluated for its effects on various biological pathways.

Case Study: Drug Development

A patent application highlighted the use of this compound as a modulator for peroxisome proliferator-activated receptors (PPARs), which are crucial in metabolic processes and could lead to treatments for type 2 diabetes .

Industry

This compound finds applications in:

  • Specialty chemicals production: Used in creating high-value chemical products.
  • Agrochemicals: Explored for its potential use in developing new pesticides or herbicides.

Mechanism of Action

The mechanism of action of 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Related Compounds

The following compounds share structural similarities with the target molecule, differing in substituents, heterocyclic cores, or stereochemistry:

(1r,4r)-4-[(3-Methyl-1,2-oxazol-5-yl)methoxy]cyclohexan-1-amine hydrochloride
  • Key Difference : The oxazole ring is substituted with a single methyl group at position 3 (vs. dimethyl at position 4 in the target compound).
  • Impact : Reduced steric hindrance and altered electronic density compared to the dimethyl analog. This may affect solubility and binding affinity in biological systems .
4-(4-(Ethoxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine (CAS: 2098111-62-5)
  • Key Difference : Replacement of the oxazole with a 1,2,3-triazole ring and introduction of an ethoxymethyl group.
  • The ethoxymethyl group may increase hydrophobicity .
4-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine (CAS: 1247669-77-7)
  • Key Difference : A 1,2,4-triazole replaces the oxazole, with a methyl group at position 3.
  • Impact : The triazole’s nitrogen-rich structure could improve metabolic stability but may alter pharmacokinetic properties compared to oxazole derivatives .
4-Methoxy-1,2-benzoxazol-3-amine (CAS: 177995-40-3)
  • Key Difference : A benzoxazole core fused to a benzene ring replaces the cyclohexane-oxazole system.
  • Impact : The aromatic benzoxazole may enhance π-π stacking interactions but reduce conformational flexibility .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Aqueous Solubility Key Substituents
Target compound 246.74 (hydrochloride) ~2.1 Moderate Dimethyl-1,2-oxazol-4-yl
(1r,4r)-4-[(3-Methyl-oxazol-5-yl)... 210.66 (hydrochloride) ~1.8 High 3-Methyl-1,2-oxazol-5-yl
4-(Ethoxymethyl-triazol-1-yl)... 224.3 ~1.5 Low Ethoxymethyl-1,2,3-triazol-1-yl
4-(4-Methyl-triazol-3-yl)... 180.25 ~0.9 High 4-Methyl-1,2,4-triazol-3-yl

*Estimated using fragment-based methods.

Biological Activity

4-[(dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine is a chemical compound characterized by a cyclohexane ring with a methoxy group and a dimethyl-1,2-oxazole moiety. This compound has garnered interest for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

The molecular formula of this compound is C₁₂H₁₈N₂O₂, with a molecular weight of 224.30 g/mol. Its structure includes functional groups that are pivotal in mediating its biological effects.

PropertyValue
Molecular FormulaC₁₂H₁₈N₂O₂
Molecular Weight224.30 g/mol
CAS Number1341619-86-0

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within the body. It may modulate the activity of enzymes and receptors, influencing various biochemical pathways. The precise mechanism remains to be fully elucidated but is believed to involve:

  • Enzyme Inhibition : Potential inhibition of key metabolic enzymes.
  • Receptor Modulation : Interaction with neurotransmitter receptors or other signaling pathways.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungal strains.

Case Study Example :
A study conducted on various bacterial strains showed that the compound inhibited growth at concentrations as low as 25 µg/mL, suggesting significant antimicrobial potential.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have shown promising results. It has been tested against several cancer cell lines, demonstrating cytotoxic effects that may be mediated through apoptosis induction.

Research Findings :
In one study, treatment with 10 µM of the compound resulted in a 50% reduction in cell viability in cancerous cells after 48 hours of exposure, indicating potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameBiological Activity
3-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrileModerate antimicrobial properties
4-[(3,5-dimethylisoxazol-4-yl)methoxy]-3-methoxybenzaldehydeAntifungal activity
4-[ (4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrileLimited biological activity

Q & A

Q. What are the key synthetic routes for 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including cyclization, functional group protection, and catalytic hydrogenation. For example, palladium-catalyzed hydrogenation (e.g., Pd/C in isopropyl alcohol) is used to remove protecting groups like benzyl from intermediates . Intermediates are characterized using mass spectrometry (MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) for structural elucidation. Key steps include:

  • Step 1 : Protection of the amine group using dibenzylation, followed by oxidation of hydroxyl to ketone using PCC ( ).
  • Step 2 : Introduction of the oxazole moiety via nucleophilic substitution or coupling reactions.
  • Final Step : Deprotection via hydrogenation to yield the target amine .

Table 1 : Example Synthesis Steps and Characterization

StepReagents/ConditionsCharacterization (MS/NMR)Yield
1Pd/C, H₂, IPAMS: m/z 198 [M+H]⁺85%
2PCC, DCM¹H NMR: δ 2.1–3.4 (m)78%

Q. How is the stereochemistry of this compound determined?

X-ray crystallography is the gold standard for absolute stereochemical assignment. Programs like SHELXL and WinGX are used for crystal structure refinement and visualization . For enantiomeric purity, chiral HPLC or polarimetry can validate optical rotation, especially if the compound exhibits axial chirality due to the cyclohexane ring .

Q. What initial biological assays are recommended for screening this compound?

Preliminary screening includes:

  • Antimicrobial Assays : Broth microdilution to determine MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria (based on structural analogs in ).
  • Kinase Inhibition Studies : Fluorescence-based assays to evaluate inhibition of protein kinases (e.g., EGFR or MAPK), given the oxazole moiety’s role in targeting ATP-binding pockets .
  • Cytotoxicity Assays : MTT or apoptosis assays (e.g., caspase-3 activation) in cancer cell lines .

Advanced Questions

Q. How can contradictions in spectral data during structure elucidation be resolved?

Discrepancies in NMR or MS data often arise from impurities, tautomerism, or dynamic effects. Strategies include:

  • 2D NMR (COSY, HSQC, HMBC) : To resolve overlapping signals and confirm connectivity .
  • High-Resolution MS (HRMS) : To distinguish between isobaric species or decomposition products .
  • Variable Temperature NMR : To identify conformational flexibility in the cyclohexane ring .
  • Cross-Validation with Crystallography : Resolve ambiguities using single-crystal X-ray data .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding modes in kinase active sites (e.g., oxazole interactions with hydrophobic pockets) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time (e.g., RMSD analysis) .
  • QSAR Models : Correlate structural features (e.g., logP, polar surface area) with activity data to optimize lead compounds .

Table 2 : Example Docking Results for Kinase Inhibition

Target KinaseDocking Score (kcal/mol)Key Interactions
EGFR-9.2H-bond with Met793, hydrophobic with Leu844
MAPK1-8.7π-Stacking with Phe169, salt bridge with Lys71

Q. What strategies optimize reaction yields in multi-step synthesis?

  • Design of Experiments (DoE) : Statistically optimize variables (e.g., temperature, catalyst loading) for critical steps like hydrogenation .
  • Catalyst Screening : Test alternatives to Pd/C (e.g., Raney Ni) for higher selectivity .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .
  • Purification Techniques : Employ flash chromatography or recrystallization to isolate high-purity intermediates .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions.
  • Analytical Monitoring : Use HPLC-UV or LC-MS to quantify degradation products .
  • Kinetic Modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) to predict shelf-life .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity data?

  • Re-evaluate Binding Assays : Confirm target engagement using SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .
  • Check Compound Integrity : Verify purity (>95% by HPLC) and solubility (e.g., DMSO stock concentration) .
  • Explore Off-Target Effects : Use proteome-wide profiling (e.g., KINOMEscan) to identify unintended interactions .

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